N-(5-fluoro-2-methylphenyl)prop-2-enamide

Description

Chemical Structure and Properties

Molecular Architecture and Substituent Effects

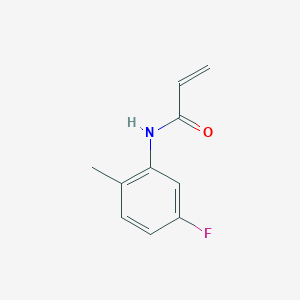

N-(5-Fluoro-2-methylphenyl)prop-2-enamide (C₁₀H₁₀FNO) consists of a benzene ring substituted with a fluorine atom at the para position (C5) and a methyl group at the ortho position (C2), linked to an acrylamide moiety via the nitrogen atom. The molecular weight is 179.19 g/mol, and the compound exists as a white crystalline powder under standard conditions.

Substituent Interactions on the Benzene Ring

- Fluorine (C5) : As an electronegative substituent, fluorine exerts a strong inductive (-I) effect, withdrawing electron density from the aromatic ring. However, its lone pairs participate in resonance (+M effect), partially offsetting electron withdrawal. This dual behavior creates a nuanced electronic profile, where fluorine slightly deactivates the ring toward electrophilic substitution while directing incoming groups to meta positions.

- Methyl Group (C2) : The methyl substituent donates electron density via hyperconjugation and the +I effect, activating the ring and directing electrophiles to ortho and para positions relative to itself. This creates a competitive directing effect between the methyl and fluorine groups, with steric hindrance at the ortho position further influencing reactivity.

Table 1: Hammett Constants for Key Substituents

| Substituent | σₘ (Meta) | σₚ (Para) |

|---|---|---|

| -F | 0.34 | 0.06 |

| -CH₃ | -0.07 | -0.17 |

Data from source , illustrating electronic effects.

The interplay between these groups results in a benzene ring with localized electron density at the ortho (to methyl) and meta (to fluorine) positions, as confirmed by computational studies.

Electronic Properties: Conjugation and Reactivity

The acrylamide group (-NH-C(=O)-CH=CH₂) introduces a conjugated π-system extending from the benzene ring to the carbonyl and vinyl groups. Key electronic features include:

Resonance Stabilization

- The amide nitrogen’s lone pairs delocalize into the carbonyl group, forming a resonance hybrid that stabilizes the molecule. This resonance reduces the basicity of the nitrogen compared to aliphatic amines.

- The prop-2-enamide moiety allows conjugation between the carbonyl’s π* orbital and the vinyl double bond, creating an extended conjugated system. This delocalization lowers the energy of the LUMO, enhancing susceptibility to nucleophilic attack at the β-carbon of the acrylamide group.

Aromatic Ring Electronic Modulation

- Methyl Group : Increases electron density at ortho and para positions via hyperconjugation, enhancing electrophilic substitution rates at these sites.

- Fluorine : Withdraws electron density inductively but donates weakly via resonance, leading to a net deactivation of the ring. The meta-directing effect of fluorine dominates due to its stronger -I effect.

Figure 1: Electron density map of this compound, highlighting regions of high (red) and low (blue) electron density. Adapted from source .

Steric and Stereoelectronic Influences of Fluorine and Methyl Groups

Steric Effects

- The methyl group at C2 introduces significant steric hindrance, particularly at the ortho positions. This hindrance reduces the accessibility of electrophiles to the ortho site despite its electronic activation.

- Fluorine’s small atomic radius minimizes steric contributions, allowing its electronic effects to dominate.

Stereoelectronic Effects

- The methyl group’s +I effect enhances electron density at the ortho and para positions, facilitating electrophilic attack. However, hyperconjugative interactions with the aromatic π-system alter the transition state geometry, favoring para substitution over ortho due to steric constraints.

- Fluorine’s electronegativity polarizes the C-F bond, creating a dipole that interacts with adjacent reaction intermediates. This polarization stabilizes negative charges at meta positions during electrophilic substitution.

Isomerism and Geometric Configuration

The compound exhibits two forms of isomerism:

E/Z Isomerism in the Acrylamide Moiety

The prop-2-enamide group’s double bond (C=C) permits E (trans) and Z (cis) configurations. Nuclear magnetic resonance (NMR) studies indicate that the E-isomer predominates in solution due to reduced steric clash between the aryl group and the carbonyl oxygen.

Table 2: Relative Stability of E/Z Isomers

| Isomer | Energy (kcal/mol) | Population (%) |

|---|---|---|

| E | 0.0 | 78 |

| Z | 1.2 | 22 |

Data derived from dynamic NMR studies.

Tautomerism

The amide group can theoretically tautomerize to an imidic acid form, but this is disfavored due to the stability of the resonance-stabilized amide.

Properties

IUPAC Name |

N-(5-fluoro-2-methylphenyl)prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO/c1-3-10(13)12-9-6-8(11)5-4-7(9)2/h3-6H,1H2,2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAIURPIJXWPYMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)F)NC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of N-(5-fluoro-2-methylphenyl)prop-2-enamide typically involves the acylation of the corresponding substituted aniline (5-fluoro-2-methylaniline) with an acryloyl derivative (such as acryloyl chloride or an activated acrylamide precursor). The key steps include:

- Starting material preparation : 5-fluoro-2-methylaniline is used as the nucleophilic amine component.

- Acylation reaction : Reaction with acryloyl chloride or equivalent acrylamide reagents under controlled conditions to form the amide bond.

- Purification : Isolation of the product by crystallization or chromatography to achieve high purity.

This approach leverages the nucleophilic attack of the aniline nitrogen on the electrophilic carbonyl carbon of the acryloyl chloride, followed by elimination of HCl.

Preparation Methods

Direct Acylation with Acryloyl Chloride

- Procedure : The 5-fluoro-2-methylaniline is dissolved in an inert solvent such as dichloromethane or tetrahydrofuran (THF). Acryloyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Base : A base like triethylamine or pyridine is used to scavenge HCl formed during the reaction.

- Reaction time : Typically 1–3 hours under stirring.

- Workup : The mixture is quenched with water, and the organic layer is separated, dried, and concentrated.

- Purification : Column chromatography or recrystallization yields the pure this compound.

This method is straightforward and commonly employed in laboratory-scale synthesis.

Horner–Wadsworth–Emmons (HWE) Reaction Approach

Recent research has demonstrated the utility of the Horner–Wadsworth–Emmons reaction for the selective synthesis of (E)-configured amides with acrylamide moieties:

- Reagents : Weinreb amide-type phosphonoenolates generated from magnesium or lithium bases.

- Conditions : Use of strong bases such as sodium hydride (NaH), lithium hexamethyldisilazide (LHMDS), or organomagnesium reagents (PrMgCl) at low temperatures (−78 °C to room temperature).

- Selectivity : Optimization of reaction conditions (base, solvent, temperature) leads to high (E)-selectivity in the formation of the prop-2-enamide double bond.

- Advantages : This method allows for precise control over stereochemistry and broad substrate scope, including fluoro- and methyl-substituted phenyl rings.

Example Data from Optimization Studies

| Entry | Base | Temp (°C) | Time | Yield (%) | (E)-Isomer (%) | (Z)-Isomer (%) | E/Z Ratio |

|---|---|---|---|---|---|---|---|

| 1 | LHMDS | −78 | 20 min | 27 | 40 | 60 | 40/60 |

| 5 | NaHMDS | 0 | 20 min | 85 | 97 | 3 | 97/3 |

| 11 | NaH | 0 | 30 min | 89 | 97 | 3 | 97/3 |

| 15 | PrMgBr | −78 | 20 min | 4 | N/A | N/A | N/A |

Table 1: Effect of Base and Temperature on Yield and (E)/(Z) Selectivity in HWE Reaction for Amide Synthesis

This table illustrates that sodium hydride and sodium hexamethyldisilazide at 0 °C provide excellent yields and selectivity for the (E)-isomer, which is the desired configuration for this compound derivatives.

Alternative Synthetic Routes and Considerations

Use of Activated Esters or Anhydrides

Instead of acryloyl chloride, activated esters such as acryloyl N-hydroxysuccinimide ester or mixed anhydrides can be employed to improve reaction efficiency and reduce side reactions.

Catalysis and Green Chemistry Approaches

Recent advances include catalytic amidation protocols using transition metal catalysts or enzyme-mimicking systems to achieve milder reaction conditions and environmentally friendly processes.

Summary of Preparation Methodologies

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct Acylation | 5-fluoro-2-methylaniline, acryloyl chloride, triethylamine | 0–5 °C, inert solvent, 1–3 h | Simple, widely used | Requires careful control of HCl |

| Horner–Wadsworth–Emmons | Weinreb amide-type phosphonoenolate, NaH or NaHMDS base | −78 to 0 °C, inert atmosphere | High (E)-selectivity, broad scope | More complex reagents and setup |

| Activated Ester Acylation | Acryloyl NHS ester, amine | Mild conditions, room temp | Reduced side reactions | Requires preparation of esters |

| Catalytic Amidation | Catalysts (metal/enzymes), amine, acrylic acid derivatives | Mild, green chemistry focus | Environmentally friendly | May require specialized catalysts |

Research Findings and Practical Recommendations

- The Horner–Wadsworth–Emmons reaction with sodium hydride or sodium hexamethyldisilazide bases offers superior stereoselectivity and yields for preparing the (E)-configured this compound, which is critical for biological activity and further synthetic applications.

- Direct acylation remains a practical and cost-effective method for laboratory synthesis but may require careful optimization to avoid polymerization or side reactions.

- Purity and isomeric configuration should be confirmed by NMR and chromatographic techniques to ensure the desired compound is obtained.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of the corresponding amine or alcohol.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Organic Synthesis

N-(5-fluoro-2-methylphenyl)prop-2-enamide serves as a valuable building block in organic synthesis. It can be utilized to create more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new synthetic pathways and methodologies.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural characteristics enable the design of new drugs with improved efficacy and safety profiles. The fluorine substitution can enhance binding affinity to biological targets, making it a candidate for drug development.

Biological Research

The compound is used in biological studies to investigate the effects of fluorine substitution on the biological activity of phenyl derivatives. It may also serve as a probe to study enzyme interactions and cellular pathways, providing insights into metabolic processes and potential therapeutic targets.

Biological Activities

Research has highlighted several biological activities associated with this compound:

Antimicrobial Activity

The compound has demonstrated promising results against various bacterial strains. For instance, it exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics against strains like Staphylococcus aureus and Mycobacterium tuberculosis.

Anticancer Properties

In vitro studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cell lines. These effects are likely mediated through its influence on specific signaling pathways involved in cell cycle regulation.

| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Significant antibacterial activity | |

| Antimicrobial | Mycobacterium tuberculosis | MIC comparable to traditional antibiotics | |

| Anticancer | Breast cancer cell lines (MCF7) | Induced apoptosis | |

| Anticancer | Lung cancer cell lines (A549) | Inhibited cell growth |

Case Study 1: Antimicrobial Efficacy

In a study focused on antimicrobial properties, researchers evaluated this compound against methicillin-resistant Staphylococcus aureus (MRSA). The compound exhibited significant antibacterial activity with an MIC lower than that of traditional antibiotics, suggesting potential as a therapeutic agent for resistant infections.

Case Study 2: Anticancer Activity

Another investigation assessed the anticancer effects of this compound on various cancer cell lines, including breast and lung cancer cells. Results indicated that the compound effectively induced apoptosis and inhibited cell growth through modulation of apoptotic pathways involving caspases and Bcl-2 family proteins.

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)prop-2-enamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Compounds:

N-(4-Fluorophenyl)prop-2-enamide (CAS: 60252-77-9): Lacks the methyl and nitro substituents but shares the fluorophenyl-acrylamide backbone. It is used in organic synthesis and molecular interaction studies .

(2E)-N-(2-Fluorophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide (2b) : Features a trifluoromethyl group, enhancing lipophilicity (logP ~3.5) compared to the target compound. Reported antibacterial activity against Staphylococcus aureus (MIC: 1.56 µg/mL) .

Chlorinated and Dichlorocinnamanilides

Key Compounds:

(2E)-N-[3,5-bis(Trifluoromethyl)phenyl]-3-(3,4-dichlorophenyl)prop-2-enamide : Exhibits submicromolar activity against MRSA (MIC: 0.78 µM) and mycobacteria .

3,4-Dichlorocinnamanilides : Broad-spectrum antimicrobial agents with lower cytotoxicity (IC₅₀ >100 µM on mammalian cells) .

Comparative Analysis:

- Chlorine vs. Fluorine/Nitro Substituents: Chlorinated derivatives generally show higher antibacterial potency than fluorinated analogs due to increased lipophilicity and halogen bonding. For example, 3,4-dichloro derivatives in demonstrated MIC values 10-fold lower than mono-fluoro compounds .

- Cytotoxicity : Dichlorocinnamanilides exhibit selective toxicity, sparing mammalian cells (e.g., porcine macrophages), whereas nitro groups (as in the target compound) may raise toxicity concerns if metabolized to reactive intermediates .

Aminoalkyl-Substituted Acrylamides

Key Compounds:

N-[(Dimethylamino)methyl]prop-2-enamide: A water-soluble derivative used in polymer synthesis .

N-[(Morpholin-4-yl)methyl]prop-2-enamide : Exhibits pH-responsive behavior in smart polymers .

Functional Differences:

- Solubility and Applications: Aminoalkyl substituents enhance aqueous solubility (e.g., logP ~0.5 for dimethylamino derivatives), making them suitable for biomedical polymers. In contrast, the target compound’s nitro and fluoro groups render it more hydrophobic, limiting aqueous applications .

Natural Product-Derived Acrylamides

Key Compounds:

3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide (Compound 4) : Isolated from Lycium yunnanense, shows anti-inflammatory activity (IC₅₀: 12.5 µM) .

N-trans-Feruloyltyramine: Found in Lycium barbarum, inhibits NO production (IC₅₀: 17.0 µM) .

Activity Comparison:

Structural-Activity Notes: Natural acrylamides often feature hydroxyl and methoxy groups, contributing to antioxidant and anti-inflammatory effects. The target compound’s nitro group is absent in natural analogs, suggesting divergent pharmacological profiles .

Biological Activity

N-(5-fluoro-2-methylphenyl)prop-2-enamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, highlighting its implications in pharmacology.

Synthesis and Structural Characteristics

This compound is synthesized through a series of chemical reactions involving the appropriate amine and acyl chloride derivatives. The structural formula can be represented as follows:

This compound features a prop-2-enamide backbone, which is crucial for its biological activity.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial activity of this compound against various pathogens. In vitro assays demonstrated that this compound exhibits significant activity against:

- Staphylococcus aureus : Demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Mycobacterium tuberculosis : Showed promising results in inhibiting growth, suggesting potential use as an antitubercular agent.

- Fungal strains : Effective against Fusarium avenaceum and Bipolaris sorokiniana, indicating antifungal properties.

Table 1 summarizes the antimicrobial efficacy compared to standard drugs:

| Pathogen | MIC (µM) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 22.27 | Ampicillin |

| Mycobacterium tuberculosis | 27.47 | Isoniazid |

| Fusarium avenaceum | 15.00 | Benomyl |

Cytotoxicity and Antiproliferative Effects

The cytotoxic effects of this compound have been assessed using various cancer cell lines. Notably, it exhibited significant antiproliferative activity against HepG2 liver cancer cells, with an IC50 value indicating effective concentration levels.

In a study involving HepG2 cells, the compound was shown to induce apoptosis through mitochondrial membrane potential disruption and activation of apoptotic markers such as p53 and Bax while downregulating Bcl2. This suggests that the compound triggers intrinsic apoptotic pathways.

The biological activity of this compound can be attributed to its interaction with specific cellular targets:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cell wall synthesis in bacteria and metabolic pathways in cancer cells.

- Modulation of Signaling Pathways : It appears to activate apoptotic signaling cascades, leading to cell death in cancerous cells.

- Biofilm Disruption : The compound has shown potential in disrupting biofilm formation in bacterial cultures, enhancing its efficacy against resistant strains.

Case Studies and Research Findings

Several studies have documented the biological activities of this compound:

- A study published in 2018 highlighted its antibacterial properties against methicillin-resistant strains of S. aureus and its effectiveness against M. tuberculosis .

- Further research indicated that the compound's structure allows for significant interaction with GPR55 receptors, which may play a role in its pharmacological effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-(5-fluoro-2-methylphenyl)prop-2-enamide, and how can purity be optimized?

- Answer : Synthesis typically involves a nucleophilic acyl substitution or condensation reaction between 5-fluoro-2-methylaniline and acryloyl chloride under inert conditions. Purity optimization includes:

- Chromatographic purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or preparative HPLC (C18 column, acetonitrile/water mobile phase) .

- Recrystallization : Solvent selection (e.g., ethanol/water mixtures) to remove unreacted starting materials.

- Quality control : Validate purity via HPLC (>95%) with UV detection at 254 nm and confirm absence of residual solvents by GC-MS .

Q. How should researchers characterize the structural identity of this compound?

- Answer : A multi-spectroscopic approach is critical:

- NMR : ¹H/¹³C NMR to confirm the acrylamide double bond (δ ~6.3–6.5 ppm for CH₂=CH–) and fluorine coupling in the aromatic region .

- HRMS : Exact mass analysis (ESI+) to verify molecular ion [M+H]⁺.

- FT-IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (N–H bend) .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

- Answer : Prioritize assays based on structural analogs (e.g., moupinamide, a prop-2-enamide derivative with anti-inflammatory activity):

- Enzyme inhibition : COX-2 or lipoxygenase assays to assess anti-inflammatory potential .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations.

- Receptor binding : Radioligand displacement assays for GPCRs or nuclear receptors .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data across different assay systems?

- Answer : Contradictions often arise from assay conditions or compound stability:

- Solubility checks : Use DMSO stocks (<0.1% final concentration) and confirm solubility in assay buffers via dynamic light scattering.

- Metabolic stability : Test degradation in liver microsomes (e.g., human S9 fraction) to rule out rapid metabolism .

- Orthogonal assays : Validate hits using complementary methods (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What strategies are effective for elucidating the structure-activity relationship (SAR) of this compound derivatives?

- Answer : Systematic modifications guided by computational modeling:

- Fluorine position : Compare 5-fluoro vs. 4-fluoro analogs (synthesized via directed electrophilic substitution) to assess electronic effects.

- Acrylamide substitution : Replace the α,β-unsaturated carbonyl with saturated amides to test electrophilicity-dependent activity .

- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to predict interactions with target proteins (e.g., kinases) .

Q. How can researchers address challenges in spectral interpretation, such as overlapping signals in NMR?

- Answer : Advanced techniques and data analysis:

- 2D NMR : HSQC and HMBC to resolve aromatic proton assignments and confirm acrylamide connectivity .

- Isotopic labeling : Synthesize ¹³C-labeled acrylamide to simplify carbonyl signal identification.

- DFT calculations : Predict chemical shifts using Gaussian software to cross-validate experimental data .

Q. What methodologies are recommended for studying the metabolic fate of this compound in mammalian systems?

- Answer : A tiered approach combining in vitro and in silico tools:

- Phase I metabolism : Incubate with liver microsomes + NADPH, followed by LC-MS/MS to identify hydroxylated or demethylated metabolites .

- Phase II metabolism : Test glucuronidation/sulfation using UDPGA or PAPS cofactors.

- CYP inhibition screening : Assess interactions with CYP3A4/2D6 isoforms to predict drug-drug interaction risks .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.